N-(2-cyanophenyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2,6-difluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was first synthesized by Abbott Laboratories in 2001 and has since been extensively studied for its potential as a cancer treatment.
Mechanism of Action
N-(2-cyanophenyl)-2,6-difluorobenzamide works by inhibiting PARP enzymes, which play a key role in repairing damaged DNA. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, some side effects have been reported, including nausea, fatigue, and anemia. Additionally, this compound has been shown to have some off-target effects on other enzymes, which may limit its effectiveness in certain situations.
Advantages and Limitations for Lab Experiments
N-(2-cyanophenyl)-2,6-difluorobenzamide has several advantages for laboratory experiments, including its high potency and specificity for PARP enzymes. However, its off-target effects and limited effectiveness in certain situations may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-cyanophenyl)-2,6-difluorobenzamide. One area of focus is the development of new and more effective PARP inhibitors. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is ongoing research into the mechanisms of PARP inhibition and how it can be used to treat cancer.
Synthesis Methods
The synthesis of N-(2-cyanophenyl)-2,6-difluorobenzamide involves several steps, including the reaction of 2,6-difluoroaniline with cyanogen bromide to form N-(2-cyanophenyl)-2,6-difluoroaniline, which is then reacted with benzoyl chloride to form this compound. The final product is purified using column chromatography.
Scientific Research Applications
N-(2-cyanophenyl)-2,6-difluorobenzamide has been extensively studied for its potential as a cancer treatment. It is primarily used in combination with chemotherapy or radiation therapy to enhance their effectiveness. The drug has been shown to be effective in treating various types of cancer, including breast, ovarian, and lung cancer.
properties
IUPAC Name |
N-(2-cyanophenyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-6-11(16)13(10)14(19)18-12-7-2-1-4-9(12)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLDKMRBZOGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.